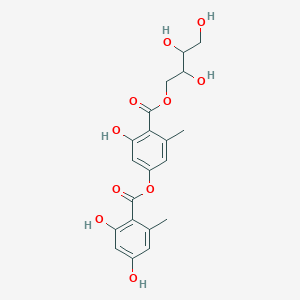
Erythrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythrin is a carbonyl compound.
Applications De Recherche Scientifique
Antibacterial Activity
Erythrin exhibits significant antibacterial properties against various pathogenic microorganisms. Studies have isolated several flavonoids from Erythrina species, demonstrating their effectiveness against gram-positive and gram-negative bacteria.
Key Findings:
- Erythrina caffra compounds showed high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.9 mg/L to 15.6 mg/L against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- A study on Erythrina subumbrans identified multiple flavonoids with MIC values between 0.78 mg/L and 12.6 mg/L against methicillin-resistant Staphylococcus aureus (MRSA) strains .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| AbyssioneV 4′-O-methyl ether | 3.9 | Staphylococcus aureus |
| 6,8-Diprenylgenistein | 7.8 | Escherichia coli |
| Erybraedin A | 0.78 | MRSA |
| Erythrabyssin II | 3.12 | Mycobacterium smegmatis |
Antioxidant Properties
This compound has been recognized for its potent antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.
Key Findings:
- In vitro studies using the DPPH scavenging method indicated that this compound-rich extracts demonstrated significant radical scavenging activity with an IC50 value of approximately 45.70 µg/mL .
- The total phenolic content in lichen extracts containing this compound was found to be 214.84 mg gallic acid equivalent per gram .
| Extract Type | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Lichen Extract | 85.90 | 45.70 |
| Ascorbic Acid | 50.45 | 39.74 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key inflammatory signaling pathways.
Key Findings:
- This compound compounds have been shown to suppress pro-inflammatory cytokines and inhibit pathways such as MAPK and NFκB, which are critical in inflammation .
- Research indicates that this compound may be effective in treating conditions like rheumatism and hepatitis through its action on transforming growth factor (TGF)-β-activated kinase (TAK1) .
Anticancer Potential
Emerging studies suggest that this compound may play a role in cancer therapy due to its cytotoxic effects on cancer cells.
Key Findings:
- In vitro studies have demonstrated that extracts from Erythrina species can induce apoptosis in various cancer cell lines, although specific mechanisms remain under investigation .
- The potential for this compound to act as a plant-based drug candidate is supported by its safety profile, showing no significant interactions with conventional medications .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Study on Erythrocytosis : A patient with elevated hemoglobin levels exhibited symptoms that could relate to this compound's effects on blood parameters, suggesting a need for further exploration into its hematological impacts .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound derivatives in managing chronic inflammatory diseases and infections, indicating a promising future for this compound in therapeutic applications .
Propriétés
Formule moléculaire |
C20H22O10 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[3-hydroxy-5-methyl-4-(2,3,4-trihydroxybutoxycarbonyl)phenyl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3 |
Clé InChI |
BUBBEHCXSMCYNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















